molecular formula C19H27N3O6 B7840371 2-[4-[[(Z)-N,N'-bis[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]amino]phenyl]acetic acid

2-[4-[[(Z)-N,N'-bis[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]amino]phenyl]acetic acid

Cat. No.: B7840371
M. Wt: 393.4 g/mol
InChI Key: NSLPHFNMIHNLKV-UHFFFAOYSA-N
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Description

2-[4-[[(Z)-N,N’-bis[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]amino]phenyl]acetic acid is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple functional groups that contribute to its reactivity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[[(Z)-N,N’-bis[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]amino]phenyl]acetic acid typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include the formation of the carbamimidoyl group and the subsequent attachment of the phenylacetic acid moiety. Common reagents used in these reactions include tert-butyl carbamate and various coupling agents to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes that can be implemented in large-scale production facilities.

Chemical Reactions Analysis

Types of Reactions

2-[4-[[(Z)-N,N’-bis[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]amino]phenyl]acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[4-[[(Z)-N,N’-bis[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]amino]phenyl]acetic acid has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It can be used in the study of biochemical pathways and interactions due to its ability to interact with various biological molecules.

    Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-[4-[[(Z)-N,N’-bis[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]amino]phenyl]acetic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and influencing various biochemical pathways. The specific pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[4-[[(Z)-N,N’-bis[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]amino]phenyl]acetic acid include other carbamimidoyl derivatives and phenylacetic acid derivatives. These compounds share structural similarities but may differ in their reactivity and applications.

Uniqueness

The uniqueness of 2-[4-[[(Z)-N,N’-bis[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]amino]phenyl]acetic acid lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[4-[[(Z)-N,N'-bis[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]amino]phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O6/c1-18(2,3)27-16(25)21-15(22-17(26)28-19(4,5)6)20-13-9-7-12(8-10-13)11-14(23)24/h7-10H,11H2,1-6H3,(H,23,24)(H2,20,21,22,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSLPHFNMIHNLKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(=NC(=O)OC(C)(C)C)NC1=CC=C(C=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N/C(=N\C(=O)OC(C)(C)C)/NC1=CC=C(C=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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